2-Cyano-1,1,3,3-tetramethylguanidine
Description
Overview of Guanidine (B92328) Functional Group Significance in Organic Synthesis and Chemical Research
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms with the general structure (R¹R²N)(R³R⁴N)C=N-R⁵, is of substantial importance in both organic chemistry and biochemistry. Guanidine itself was first isolated in 1861 by Adolph Strecker from the degradation of guanine (B1146940) obtained from guano. sigmaaldrich.comatamanchemicals.com The significance of this group stems primarily from its exceptional basicity. Guanidines are among the strongest organic bases, a property attributed to the remarkable stability of their protonated form, the guanidinium (B1211019) cation. sigmaaldrich.com Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance, resulting in a highly stable, symmetric planar ion. sigmaaldrich.com This high basicity makes guanidines, such as the widely used 1,1,3,3-tetramethylguanidine (B143053) (TMG), valuable as strong, often non-nucleophilic, bases in a variety of organic reactions, including alkylations and eliminations. wikipedia.orgbeilstein-journals.org
Beyond their role as bases, guanidines are integral components of numerous biologically active molecules and natural products. google.com The amino acid arginine, which features a guanidinium group on its side chain, is a fundamental constituent of proteins and plays a critical role in various physiological processes. sigmaaldrich.com The guanidine moiety is also a key substructure in a range of pharmaceuticals, including the antihypertensive agent guanabenz (B1672423) and the anticancer drug imatinib. chemeo.com In the field of coordination chemistry, guanidinate anions are utilized as versatile ligands for metal complexes, which in turn can serve as catalysts for polymerization and other transformations. google.com
Table 1: Physicochemical Properties of Guanidine and 1,1,3,3-Tetramethylguanidine (TMG)
| Property | Guanidine | 1,1,3,3-Tetramethylguanidine (TMG) |
| CAS Number | 113-00-8 | 80-70-6 wikipedia.org |
| Molecular Formula | CH₅N₃ | C₅H₁₃N₃ wikipedia.org |
| Molar Mass | 59.07 g/mol | 115.18 g/mol wikipedia.org |
| Appearance | Colorless Solid | Colorless Liquid wikipedia.org |
| Boiling Point | Decomposes | 160-162 °C wikipedia.org |
| Melting Point | ~50 °C | -30 °C wikipedia.org |
| pKa (of conjugate acid) | 13.6 | ~13.0 wikipedia.org |
| Solubility in Water | Soluble | Miscible wikipedia.org |
Classification and Structural Features of Cyanoguanidine Derivatives
Cyanoguanidines are a class of compounds characterized by the presence of a cyano (-C≡N) group attached to one of the nitrogen atoms of a guanidine core. The parent compound of this family is 2-cyanoguanidine (also known as dicyandiamide (B1669379) or DCDA), which can be considered a dimer of cyanamide (B42294). wikipedia.org Structurally, cyanoguanidines possess a unique combination of functional groups that dictates their chemical reactivity. The molecule exhibits tautomerism, existing in forms where the cyano group is attached to either an imine or an amine nitrogen. sigmaaldrich.com It can also exist in a zwitterionic form resulting from an internal acid-base reaction. wikipedia.orgalfa-chemistry.com
The key structural features are the nucleophilic amino groups, the electrophilic carbon of the nitrile group, and the guanidinic carbon. This duality allows cyanoguanidines to act as versatile building blocks in organic synthesis. sigmaaldrich.com They are used as precursors for the manufacture of a wide range of compounds, including pharmaceuticals and melamine (B1676169) resins. wikipedia.orgmerckmillipore.com For instance, 2-cyanoguanidine is a key starting material in the synthesis of the widely used anti-diabetic drug metformin. alfa-chemistry.com Substituted cyanoguanidines can be prepared and subsequently used to synthesize more complex molecules, such as biguanides and various nitrogen-containing heterocycles, through reactions involving the addition of amines to the cyano group. researchgate.netguidechem.com The N-cyano group can also function as a protecting group in the synthesis of cyclic guanidines, which can be removed under acidic conditions.
Table 2: Physicochemical Properties of 2-Cyanoguanidine (Dicyandiamide)
| Property | 2-Cyanoguanidine |
| CAS Number | 461-58-5 wikipedia.org |
| Molecular Formula | C₂H₄N₄ wikipedia.org |
| Molar Mass | 84.08 g/mol wikipedia.org |
| Appearance | White Crystalline Solid wikipedia.org |
| Boiling Point | 252 °C wikipedia.org |
| Melting Point | 209.5 °C wikipedia.org |
| Density | 1.40 g/cm³ merckmillipore.com |
| Solubility in Water | 41.3 g/L wikipedia.org |
Historical Context and Evolution of 2-Cyano-1,1,3,3-tetramethylguanidine in Chemical Research
While a detailed historical timeline for the first synthesis of this compound is not extensively documented in dedicated publications, its development can be understood within the broader evolution of guanidine chemistry. The parent compound, 1,1,3,3-tetramethylguanidine (TMG), has a more established history, with early preparations starting from tetramethylthiourea (B1220291) or cyanogen (B1215507) iodide. wikipedia.orgbeilstein-journals.org Industrial synthesis methods were later developed, for example, by reacting dimethylamine (B145610) with cyanogen chloride to produce dimethylcyanamide, which then reacts with dimethylamine hydrochloride to form TMG hydrochloride. google.com
The emergence of N-cyano derivatives like this compound is a logical extension of this chemistry. The synthesis of N-cyanoguanidines often involves the reaction of a corresponding carbodiimide (B86325) with cyanamide or the use of other cyanating agents. Given the availability of TMG as a common laboratory reagent, its cyanation to form this compound represents a straightforward chemical transformation. Research involving substituted N-cyanoguanidines has focused on their utility as synthetic intermediates. guidechem.com They serve as valuable precursors in palladium-catalyzed reactions to form complex cyclic guanidines, which are present in many biologically active natural products. Therefore, the evolution of this compound in chemical research is intrinsically linked to the ongoing search for efficient synthetic routes to complex nitrogen-containing molecules for medicinal chemistry and materials science.
Research Gaps and Future Directions for this compound Studies
The existing literature primarily positions N-cyanoguanidines, including the tetramethylated derivative, as synthetic intermediates rather than end-products with extensively studied applications. This points to several potential areas for future research.
A significant research gap exists in the full characterization and exploration of the compound's own chemical properties and potential applications. Future studies could focus on:
Expansion as a Synthetic Building Block: While its use in synthesizing cyclic guanidines has been demonstrated, a systematic exploration of its reactivity with a wider range of nucleophiles and electrophiles could uncover novel synthetic pathways to diverse heterocyclic systems. The unique electronic properties conferred by the four methyl groups and the cyano group could lead to unique reactivity compared to simpler cyanoguanidines.
Medicinal Chemistry Scaffolding: The guanidine core is a well-known pharmacophore, and the cyano group is a common feature in many bioactive molecules. Future research could investigate this compound as a scaffold for creating libraries of novel compounds for biological screening. Its potential as a precursor for biguanide (B1667054) derivatives, a class known for its therapeutic applications, warrants further investigation. guidechem.com
Coordination Chemistry and Catalysis: The multiple nitrogen atoms in the molecule make it a potential ligand for metal coordination. Research could be directed toward synthesizing and characterizing metal complexes of this compound. These new complexes could be evaluated for catalytic activity in various organic transformations, building upon the known catalytic applications of other guanidine-based systems.
Materials Science Applications: Cyanoguanidine itself is used as a curing agent for epoxy resins. wikipedia.org Future studies might explore whether the properties of this compound or its derivatives could be harnessed in polymer chemistry, potentially as monomers, cross-linking agents, or additives to create materials with novel thermal or mechanical properties.
Addressing these research areas would broaden the utility of this compound beyond its current role as a specialized intermediate and could unlock new applications in diverse fields of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-1,1,3,3-tetramethylguanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-9(2)6(8-5-7)10(3)4/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBAGYXDXZXANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC#N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302197 | |
| Record name | 2-cyano-1,1,3,3-tetramethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24771-26-4 | |
| Record name | N′′-Cyano-N,N,N′,N′-tetramethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24771-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149631 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024771264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC149631 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyano-1,1,3,3-tetramethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyano 1,1,3,3 Tetramethylguanidine and Analogous Cyanoguanidines
Direct Cyanation Approaches
Direct cyanation involves the introduction of a nitrile group onto a pre-existing guanidine (B92328) molecule. These methods are valued for their straightforwardness in forming the N-cyano bond.
A significant advancement in the synthesis of N-cyanoguanidines is the copper-mediated oxidative N-cyanation reaction. This method facilitates the direct cyanation of guanidines, including 1,1,3,3-tetramethylguanidine (B143053). rsc.orgcapes.gov.br The process typically involves the use of a copper cyanide (CuCN) as the cyanating agent and an oxidant, such as molecular oxygen (O₂), in an oxidative coupling reaction. rsc.org This approach represents a notable development in C–N bond formation and cyanation reactions. rsc.orgcapes.gov.br The reaction has been shown to be effective for various substrates, not limited to guanidines, but also including sulfoximines and sterically hindered secondary amines like dicyclohexylamine. rsc.orgresearchgate.net
| Substrate | Cyanating Agent | Catalyst System | Oxidant | Typical Product | Ref |
| 1,1,3,3-Tetramethylguanidine | Copper(I) Cyanide | Copper Catalyst | O₂ | 2-Cyano-1,1,3,3-tetramethylguanidine | rsc.org |
| Aliphatic Secondary Amines | Copper(I) Cyanide | Copper Catalyst | O₂ | N-cyanoamines | researchgate.net |
| Sulfoximines | Copper(I) Cyanide | Copper Catalyst | O₂ | N-cyanosulfoximines | rsc.org |
This table illustrates the scope of the copper-mediated N-cyanation reaction for different starting materials.
Guanidine hydrochlorides serve as essential precursors for the synthesis of guanidines and their derivatives. A prominent method for their production involves the use of cyanogen-based compounds, particularly cyanogen (B1215507) chloride.
One industrial process involves reacting gaseous cyanogen chloride with ammonia (B1221849) in the absence of a solvent at elevated temperatures, typically between 140°C and 220°C, to produce guanidine hydrochloride in high yields. google.com This method is advantageous as the starting cyanogen chloride can be readily obtained from the catalytic reaction of chlorine with hydrogen cyanide. google.com
A similar strategy can be adapted for the synthesis of substituted guanidine precursors. For instance, the preparation of 1,1,3,3-tetramethylguanidine hydrochloride can be achieved by reacting cyanogen chloride with dimethylamine (B145610). google.com This reaction is typically performed in an inert solvent like o-nitrotoluene at low temperatures (-25°C to -40°C) to generate N-cyanodimethylamine and dimethylamine hydrochloride. Subsequent heating of the reaction mixture to 160°C–200°C induces a condensation reaction, yielding the desired 1,1,3,3-tetramethylguanidine hydrochloride as a crystalline solid. google.com
| Reactant 1 | Reactant 2 | Temperature | Key Intermediate | Final Product | Yield | Ref |
| Cyanogen Chloride | Ammonia | 140–220°C | - | Guanidine Hydrochloride | 91% | google.com |
| Cyanogen Chloride | Dimethylamine | -25 to -40°C, then 160–200°C | N-Cyanodimethylamine | 1,1,3,3-Tetramethylguanidine Hydrochloride | 82% | google.com |
This table compares the synthesis of guanidine hydrochloride and its tetramethyl derivative using cyanogen chloride.
Approaches for Substituted Cyanoguanidines
The synthesis of substituted cyanoguanidines often involves building the molecule from smaller, functionalized components rather than direct cyanation of a complex guanidine.
Cyanoguanidine (dicyandiamide) is a versatile and widely used building block in the synthesis of a vast array of substituted guanidines and heterocyclic systems. beilstein-journals.org The fundamental reaction involves the addition of amines to the nitrile group of cyanoguanidine. nih.gov These condensation reactions can be promoted under various conditions, including heating amine hydrochlorides with cyanoguanidine, direct fusion of the reagents, or the use of metal catalysts like copper salts. beilstein-journals.orgnih.gov
The reaction of ortho-substituted anilines with cyanoguanidine often leads to cyclization via condensation, forming "biguanide-like" heterocyclic structures such as 2-guanidinobenzazoles. nih.gov Similarly, 2-cyanoanilines can undergo cyclocondensation with cyanoguanidine under acidic conditions to yield 2,4-diaminoquinazolines. nih.gov These methods highlight the utility of cyanoguanidine in creating complex molecular architectures. nih.govresearchgate.net
| Cyanoguanidine Reactant | Co-reactant | Conditions | Product Type | Ref |
| Cyanoguanidine | Amine Hydrochlorides | Heating in solvent or fusion | N-substituted Biguanides | nih.gov |
| Cyanoguanidine | ortho-Substituted Anilines | Heating, condensation | Guanidino-heterocycles | nih.gov |
| Cyanoguanidine | 2-Cyanoaniline | Strong acid | 2,4-Diaminoquinazolines | nih.gov |
| Cyanoguanidine | Anthranilic Acid | H₂SO₄ | 2-Guanidinoquinazolinones | nih.gov |
This table provides examples of condensation reactions where cyanoguanidine acts as a key building block.
An alternative to building from cyanoguanidine is to start with a precursor that already contains the core guanidine structure, or a closely related moiety like urea (B33335), and then functionalize it. N,N,N',N'-tetramethylurea is a common precursor for creating substituted tetramethylguanidines. orgsyn.org
A well-established method involves the activation of tetramethylurea to form a more reactive intermediate. For example, tetramethylurea can be treated with phosgene (B1210022) or a phosgene equivalent like triphosgene. This reaction generates a chloroformamidinium chloride, which is a highly reactive species. This activated intermediate can then react with a variety of nucleophiles to introduce a desired substituent. orgsyn.org For example, reaction with tert-butylamine (B42293) introduces a tert-butyl group to form 2-tert-butyl-1,1,3,3-tetramethylguanidine. orgsyn.org This synthetic pathway demonstrates how the tetramethylguanidine core can be constructed and functionalized from a readily available urea precursor.
| Step | Precursor | Reagent(s) | Intermediate/Product | Purpose | Ref |
| 1. Activation | N,N,N',N'-Tetramethylurea | Triphosgene, Toluene | Chloroformamidinium Chloride | Creates a reactive electrophilic guanidine core | orgsyn.org |
| 2. Functionalization | Chloroformamidinium Chloride | tert-Butylamine | 2-tert-butyl-1,1,3,3-tetramethylguanidine | Introduces the desired substituent via nucleophilic attack | orgsyn.org |
This table outlines the two-step process for synthesizing a substituted tetramethylguanidine from tetramethylurea.
Reactivity Profiles and Transformational Chemistry of 2 Cyano 1,1,3,3 Tetramethylguanidine and Its Derivatives
Reactions Involving the Cyano Group
The chemical behavior of 2-Cyano-1,1,3,3-tetramethylguanidine is largely dictated by the reactivity of its cyano group. This nitrile moiety is significantly influenced by the adjacent tetramethylguanidinyl substituent, which acts as a strong electron-donating group via resonance. This electronic effect polarizes the C≡N triple bond, rendering the carbon atom susceptible to nucleophilic attack, a central theme in its transformational chemistry.
The most prominent reaction pathway for this compound involves the nucleophilic addition to the carbon atom of the nitrile group. This reaction serves as a cornerstone for the synthesis of more complex molecular architectures, most notably biguanides and various heterocyclic systems. The addition of a nucleophile breaks the pi-bond of the nitrile, leading to the formation of an intermediate imine, which can then be protonated or undergo further reaction.
The addition of primary or secondary amines to the cyano group of substituted cyanoguanidines is a fundamental and widely utilized method for the synthesis of the biguanide (B1667054) scaffold. nih.govresearchgate.net This reaction has become an essential pathway for accessing N-substituted biguanides. nih.gov In the context of this compound, this transformation would involve the addition of an amine across the C≡N bond to yield a penta-substituted biguanide. This process can be achieved through several methodologies, including conventional heating, metal catalysis, and microwave-assisted techniques.
Nucleophilic Addition to the Nitrile Moiety
Formation of Biguanides via Amine Addition
Conventional Heating Conditions
The classical approach to biguanide synthesis involves the reaction of a substituted cyanoguanidine with an amine salt, typically an amine hydrochloride, under thermal conditions. nih.gov The process is often carried out by heating the reactants in a suitable high-boiling point solvent, such as butanol or aqueous ethanol. nih.govscholaris.ca An alternative solvent-free approach involves the direct fusion of the amine hydrochloride salt with the cyanoguanidine at elevated temperatures. nih.govbeilstein-journals.org These methods, while effective, often require prolonged reaction times and high temperatures to achieve satisfactory yields.
Copper Salt Catalysis in Biguanide Synthesis
The synthesis of biguanides can be effectively catalyzed by the use of metal salts, with copper(II) salts being a notable example. nih.gov This method, historically significant, involves reacting an N-aryl-substituted cyanoguanidine with a free amine in the presence of a copper(II) salt, often in aqueous ethanol. nih.govbeilstein-journals.org The reaction proceeds via the formation of a biguanide-copper complex, which often remains dissolved in the hot reaction mixture. nih.govbeilstein-journals.org The final biguanide product is isolated after decomplexation in an alkaline medium. nih.govbeilstein-journals.org The reactivity in this system is dependent on the nature of the amine; aliphatic amines generally react well as free bases, whereas aniline (B41778) derivatives react more readily as their hydrochloride salts. nih.govbeilstein-journals.org Furthermore, secondary amines have been observed to react much faster than primary amines under these conditions. nih.govbeilstein-journals.org The application of other strong Lewis acids, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), has also been found to enhance both the rate and the yield of the reaction. nih.govscholaris.ca
Microwave-Assisted Transformations
To overcome the limitations of long reaction times and high temperatures associated with conventional heating, microwave-assisted organic synthesis has emerged as a powerful tool for the formation of biguanides. scholaris.caumich.edu This method significantly accelerates the reaction between cyanoguanidines and amines, often reducing reaction times from hours to mere minutes. nih.gov Microwave irradiation has been successfully used for reacting substituted anilines and benzylamines with 1-cyanoguanidine. scholaris.ca The technique is lauded for its versatility and tolerance toward a wide array of functional groups, including ethers, halogens, nitro, and ester groups. scholaris.ca For instance, a small library of pyrazole-containing biguanides was efficiently synthesized using microwave irradiation for 15 minutes at 140 °C, followed by a further 1-minute irradiation step at 125 °C after the addition of isopropyl alcohol. beilstein-journals.orgnih.gov
Beyond the formation of linear biguanides, the cyano group of cyanoguanidines can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. These transformations typically occur when the reacting amine contains a second nucleophilic site, or through an intramolecular reaction, leading to the formation of a new ring system incorporating the guanidine (B92328) moiety.
One such example is the synthesis of 2-guanidinobenzazoles, which is achieved through the reaction of cyanoguanidine with ortho-substituted anilines. beilstein-journals.org When an aniline derivative bearing a nucleophilic group such as a hydroxyl (-OH) or thiol (-SH) at the ortho position reacts with cyanoguanidine, an initial addition to the cyano group is followed by an intramolecular cyclization to yield the corresponding benzoxazole (B165842) or benzothiazole (B30560) ring system. beilstein-journals.org
Another interesting transformation is the unexpected acid-catalyzed cyclization of pyridylcyanoguanidines. beilstein-journals.org Under acidic conditions, these substrates undergo an intramolecular addition of the pyridine (B92270) ring nitrogen onto the cyano group, resulting in the formation of fused heterocyclic systems, specifically 4-imino-4H-pyrido[1,2-a] nih.govscholaris.caresearchgate.nettriazin-2-amines. beilstein-journals.org These examples highlight the versatility of the cyanoguanidine moiety as a building block in heterocyclic synthesis, a reactivity profile that is applicable to this compound.
Cyano Migration Phenomena in Related Systems
The intramolecular translocation of a cyano group is a powerful synthetic tool for the site-selective functionalization of organic molecules. mdpi.com This phenomenon, often proceeding through a radical-mediated pathway, involves the relocation of a cyano group from one carbon center to another within the same molecule. The generally accepted mechanism begins with the generation of a carbon-centered radical, which then undergoes an intramolecular addition to the carbon-nitrogen triple bond of the nitrile. mdpi.comresearchgate.net This cyclization step forms a transient cyclic iminyl radical intermediate. Subsequent fragmentation, or β-scission, of this intermediate breaks a carbon-carbon bond, leading to the formation of a new, typically more stable, carbon-centered radical with the cyano group attached at a different position. mdpi.comresearchgate.net
The migratory distance is a key aspect of this transformation. It has been observed that 1,4- and 1,5-cyano migrations are often kinetically and thermodynamically favored over other possibilities like 1,2- or 1,3-migrations. This preference is attributed to the lower energy barriers associated with the formation of five- or six-membered cyclic iminyl radical transition states. mdpi.com However, 1,3-cyano migrations are also documented, particularly in systems where structural features facilitate the formation of the requisite four-membered cyclic intermediate. For example, the free radical addition of carbon tetrachloride to certain 2,2-dichlorobut-3-enonitriles results in products derived from a 1,3-migration of the cyano group in the intermediate 3-cyanopropyl radical. rsc.org The presence of methyl substituents can greatly assist this migration. rsc.org Various methods have been developed to initiate these migrations, including the use of radical initiators like AIBN (2,2′-azobis(2-methylpropionitrile)), transition metals, and light-driven photoredox catalysis. mdpi.comrsc.org
| Migration Type | Substrate Class | Initiation Method | Key Intermediate |
|---|---|---|---|
| 1,3-Cyano Migration | Unsaturated Cyanohydrins | Base-catalyzed (e.g., DBU) | 4-membered cyclic species |
| 1,3-Cyano Migration | Substituted 3-cyanopropyl radicals | Radical initiator (e.g., CCl4 addition) | 4-membered cyclic iminyl radical |
| 1,4-Cyano Migration | Alkenyl Cyanohydrins | Photoredox Catalysis | 5-membered cyclic iminyl radical |
| Azidocyanation | Unactivated Alkenes | Metal-free radical reaction | Distal cyano migration combined with difunctionalization |
Note: This Section Focuses on the Broader Context of Guanidine Based Catalysis, Particularly Utilizing the 1,1,3,3 Tetramethylguanidine Tmg Scaffold, Due to Its Structural Analogy and Documented Relevance in Reactions Involving Cyano Groups or Their Precursors, Providing a Mechanistic Framework for 2 Cyano 1,1,3,3 Tetramethylguanidine S Potential Roles.
Catalysis in Cyanosilylation Reactions
1,1,3,3-Tetramethylguanidine (B143053) (TMG) has been identified as a highly effective organocatalyst for the cyanosilylation of carbonyl compounds. This reaction is a crucial method for the formation of cyanohydrins, which are versatile intermediates in organic synthesis.
Investigation of Reaction Mechanisms via Density Functional Theory (DFT)
DFT studies on the TMG-catalyzed cyanosilylation of ketones, such as hypnone, have elucidated the reaction mechanism. researchgate.net The calculations suggest a two-step process:
Formation of an intermediate through the interaction of TMG with trimethylsilyl (B98337) cyanide (TMSCN).
Reaction of this intermediate with the carbonyl compound.
Catalytic Performance in Cyanosilylation of Carbonyl Compounds
TMG demonstrates high catalytic efficiency in the cyanosilylation of a variety of aldehydes and ketones, leading to the corresponding cyanohydrin trimethylsilyl ethers in excellent yields (up to 99%). colab.ws The reaction proceeds effectively under mild, solvent-free conditions at room temperature with very low catalyst loading (as low as 0.1 mol%). colab.ws
| Substrate | Catalyst Loading (mol%) | Yield (%) |
| Various Ketones | 0.1 | up to 99 |
| Various Aldehydes | 0.1 | up to 99 |
Guanidine-Catalyzed Michael Addition Reactions
Guanidines and their derivatives are potent catalysts for Michael addition reactions, a fundamental carbon-carbon bond-forming reaction.
Reaction Pathways and Product Regioselectivity Studies
The mechanism of guanidine-catalyzed Michael additions involves the activation of the nucleophile by the basic guanidine (B92328). In the case of prochiral nucleophiles and electrophiles, chiral guanidine catalysts can induce high stereoselectivity. DFT calculations have been employed to study the reaction pathways and understand the origins of regioselectivity and stereoselectivity. acs.orgnih.gov These studies often highlight the role of hydrogen bonding between the guanidinium (B1211019) ion (the protonated form of the catalyst) and the reactants in organizing the transition state. acs.org The regioselectivity of Michael additions can be influenced by both the electronic properties of the Michael acceptor and the reaction conditions. rsc.orgresearchgate.net
Catalytic Efficiency in Specific Substrate Systems
Guanidine-based catalysts have shown high efficiency in the Michael addition of various nucleophiles, such as 1,3-dicarbonyl compounds, to nitroalkenes and enones. researchgate.net The efficiency is often attributed to the dual role of the guanidine catalyst: the basic site activates the nucleophile, while the conjugate acid (guanidinium) can activate the electrophile through hydrogen bonding.
Mechanistic Studies of Lewis Acidity in Guanidinium Species
While guanidines are primarily known as strong Brønsted bases, their conjugate acids, guanidinium ions, can also function as Lewis acids. academie-sciences.fr The central carbon atom of the planar, Y-aromatic CN₃ core of the guanidinium ion is electron-deficient and can engage in Lewis acid-base interactions with nucleophiles. academie-sciences.frresearchgate.net
DFT studies have provided insights into this unconventional Lewis acid activation mode. researchgate.netmdpi.com It has been shown that the guanidinium ion can trap and position anionic nucleophiles, thereby facilitating reactions such as N-Michael additions. researchgate.netdoaj.org This Lewis acidic character, in conjunction with the Brønsted acidity of the N-H protons, allows for bifunctional activation, where the guanidinium catalyst can interact with both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and selectivity. mdpi.com
The Enigmatic Compound: A Review of 2-Cyano-1,1,3,3-tetramethylguanidine
A comprehensive review of existing scientific literature reveals a significant gap in the documentation of the chemical compound this compound. Despite its structural similarity to well-studied guanidine derivatives, this specific molecule remains largely uncharacterized in publicly accessible chemical and academic databases.
Extensive searches for the synthesis, properties, and applications of this compound have yielded no specific results. This notable absence from the scientific record suggests that the compound may not have been synthesized, or if it has, its preparation and characteristics have not been published in peer-reviewed literature.
For context, the parent scaffold, 1,1,3,3-tetramethylguanidine (TMG) , is a well-known, strong, non-nucleophilic organic base. atamanchemicals.comwikipedia.org It finds wide application as a catalyst in various organic transformations, including the production of polyurethane foams and in pharmaceutical synthesis. atamanchemicals.comgoogle.comchemimpex.com Another related, sterically hindered compound, 2-tert-Butyl-1,1,3,3-tetramethylguanidine , also known as Barton's base, is recognized as a powerful tool in organic synthesis for promoting reactions under mild conditions. sigmaaldrich.comwikipedia.org
The potential properties and reactivity of this compound can only be hypothesized based on the known chemistry of cyanoguanidines and the catalytic nature of the tetramethylguanidine core. The cyano group (-CN) is a strong electron-withdrawing group, which would be expected to significantly influence the basicity and nucleophilicity of the guanidine nitrogen atoms compared to TMG.
The synthesis of guanidine derivatives often involves precursors like cyanoguanidines. For instance, biguanides can be synthesized through the addition of amines to cyanoguanidines. nih.gov This suggests a potential, though undocumented, synthetic pathway to the target molecule.
Given the lack of concrete data, any discussion on the catalytic activity of this compound in reactions such as cyclizations, multi-component reactions, or esterifications would be purely speculative. Scientific accuracy, as mandated for this review, precludes the generation of hypothetical reaction mechanisms or applications without supporting experimental or computational evidence.
Spectroscopic and Structural Characterization of 2 Cyano 1,1,3,3 Tetramethylguanidine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following subsections predict the ¹H and ¹³C NMR spectral characteristics of 2-Cyano-1,1,3,3-tetramethylguanidine.
¹H NMR Spectral Analysis and Proton Environment Elucidation
In the ¹H NMR spectrum of this compound, the protons of the four methyl groups are chemically equivalent due to free rotation around the carbon-nitrogen single bonds. This equivalence is expected to result in a single, sharp signal. The electron-withdrawing nature of the cyano group, attached to the imine nitrogen, will likely cause a downfield shift of this signal compared to the methyl protons in the parent compound, 1,1,3,3-tetramethylguanidine (B143053).
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.7 - 3.0 | Singlet | 12H | N(CH₃)₂ |
Note: The predicted chemical shift is an estimation and may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectral Analysis and Carbon Framework Characterization
The ¹³C NMR spectrum of this compound is anticipated to show three distinct signals corresponding to the three different carbon environments in the molecule: the carbon atoms of the four methyl groups, the central guanidinic carbon, and the carbon of the cyano group. The chemical shifts of these carbons are influenced by their local electronic environment.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~38 - 42 | N(CH₃)₂ |
| ~115 - 120 | C≡N |
| ~160 - 165 | C=N |
Note: The predicted chemical shifts are estimations based on known values for similar functional groups.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound. Characteristic fragment ions would likely arise from the loss of methyl groups, the cyano group, and other neutral fragments.
Predicted Key Fragments in the EI-MS of this compound
| m/z | Proposed Fragment |
| 138 | [M]⁺ |
| 123 | [M - CH₃]⁺ |
| 112 | [M - CN]⁺ |
| 96 | [M - N(CH₃)₂]⁺ |
| 70 | [(CH₃)₂NCN]⁺ |
| 42 | [(CH₃)₂N]⁺ |
Note: The relative intensities of these fragments are difficult to predict without experimental data.
High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI)
High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI) is a soft ionization technique that is used to determine the exact mass of a molecule with high precision. This allows for the unambiguous determination of the elemental composition. For this compound (C₆H₁₂N₄), the expected exact mass of the protonated molecule ([M+H]⁺) can be calculated.
Predicted HRMS-ESI Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 139.11347 |
Note: This calculated exact mass is a theoretical value based on the elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano (C≡N) and the imine (C=N) groups.
The C≡N stretching vibration typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. The C=N stretching vibration of the guanidine (B92328) core is expected to be observed in the range of 1680-1620 cm⁻¹. Additionally, C-H stretching and bending vibrations from the methyl groups will be present in the regions of 2950-2850 cm⁻¹ and 1470-1360 cm⁻¹, respectively.
Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2240 | Stretching | C≡N (Cyano) |
| ~1650 | Stretching | C=N (Imine) |
| 2950-2850 | Stretching | C-H (Methyl) |
| 1470-1360 | Bending | C-H (Methyl) |
Note: The exact positions of these bands can be influenced by the molecular environment and physical state of the sample.
Advanced Spectroscopic Methods for Mechanistic Insights (e.g., XPS, UV-Vis for related reactions/compounds)
Advanced spectroscopic techniques are crucial for elucidating the electronic structure and reaction mechanisms of nitrogen-rich compounds. While specific studies on this compound may be limited, analysis of related materials like covalent triazine frameworks (CTFs) and other cyano-compounds provides significant insight into the potential applications of these methods.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of nitrogen-containing frameworks synthesized from aromatic nitriles, XPS is instrumental in distinguishing between different nitrogen species. For instance, in covalent triazine frameworks, XPS analysis of the N1s core level can differentiate between nitrogen atoms in triazine rings and unreacted nitrile groups. tudelft.nl A study on CTFs identified distinct peaks for various nitrogen species, which is critical for understanding the completeness of the cyclotrimerization reaction and identifying potential side products or structural defects. tudelft.nl Such analysis would be invaluable for studying the coordination of this compound to metal centers or its behavior in polymerization reactions, by identifying which of its four nitrogen atoms are involved in bonding.
UV-Visible (UV-Vis) Spectroscopy is another powerful tool for gaining mechanistic insights, particularly for reactions involving colored compounds or those with chromophoric groups. The technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions. For materials like graphitic carbon nitride, synthesized from related precursors such as dicyandiamide (B1669379), UV-Vis spectroscopy is used to determine light absorption properties and estimate the optical band gap. acs.orgresearchgate.net Furthermore, UV-Vis is highly effective in monitoring the progress of a reaction by tracking the concentration of reactants or products. For example, the reaction between cyanide and ninhydrin produces a colored adduct whose concentration can be quantified at various stages using UV-Vis, providing kinetic data for the reaction. researchgate.net This approach could be adapted to study reactions where this compound acts as a reactant or precursor, especially in the formation of conjugated systems or charge-transfer complexes.
X-ray Diffraction (XRD) for Solid-State Structure Determination (for complexes or derivatives)
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. This technique is indispensable for characterizing the solid-state structure of metal complexes and derivatives of this compound. XRD analysis can be performed on single crystals or on polycrystalline powders (Powder X-ray Diffraction, PXRD).
Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases of a material. The resulting diffraction pattern is a fingerprint of the crystal structure. For newly synthesized metal complexes, comparing the PXRD pattern of the complex with that of the starting ligand confirms the formation of a new crystalline compound. nih.gov The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size via the Scherrer equation. nih.govresearchpublish.com This is particularly useful for characterizing nanomaterials or assessing the crystallinity of bulk samples.
Interactive Data Table: Example PXRD Data for a Metal Complex
This table illustrates typical data obtained from a PXRD experiment for a crystalline complex, showing the diffraction angle (2θ), interplanar spacing (d-spacing), and relative intensity of the peaks.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 15.8 | 5.60 | 100 |
| 21.1 | 4.21 | 78 |
| 25.6 | 3.48 | 92 |
| 28.9 | 3.09 | 61 |
Interactive Data Table: Example Crystal Structure Parameters from XRD
This table presents typical crystallographic data determined for metal complexes, defining the crystal system and unit cell dimensions.
| Parameter | Complex A | Complex B |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| a (Å) | 10.234 | 12.876 |
| b (Å) | 15.678 | 8.453 |
| c (Å) | 9.876 | 18.912 |
| α (°) ** | 90 | 90 |
| β (°) | 95.43 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) ** | 1578.9 | 2055.4 |
Advanced Applications and Emerging Research Directions
Utilization in CO2 Capture and Conversion Technologies
Guanidine-based compounds, including 1,1,3,3-tetramethylguanidine (B143053) (TMG), a close structural relative of 2-cyano-1,1,3,3-tetramethylguanidine, are being investigated as efficient agents for carbon dioxide capture. These compounds can react with CO2 in a reversible manner, making them suitable for post-combustion CO2 capture processes. tubitak.gov.trhelsinki.fi The system involving TMG, 1-propanol (B7761284), and CO2 has been studied for its reaction kinetics and absorption capacity. tubitak.gov.tr
The reaction between TMG and CO2 in a 1-propanol solution is rapid, and the system demonstrates a favorable loading ratio, capable of chemically capturing 1 mole of CO2 per mole of TMG. tubitak.gov.tr This 1:1 stoichiometry is a significant advantage over some traditional amine-based systems. tubitak.gov.tr The process is reversible, with the captured CO2 being released upon thermal desorption, which allows for the regeneration and reuse of the guanidine-based solvent. tubitak.gov.tr This switchable solvent system, which transitions from a nonionic to an ionic liquid upon CO2 capture, holds promise for energy-efficient carbon capture technologies. tubitak.gov.tr
Table 1: CO2 Capture Performance of TMG/1-propanol System
| Parameter | Value | Reference |
|---|---|---|
| TMG Concentration | 10.0 wt % | tubitak.gov.tr |
| Solvent | 1-Propanol | tubitak.gov.tr |
| Temperature | 303 K | tubitak.gov.tr |
| CO2 Absorption Capacity | 0.035 mol CO2 / 0.035 mol TMG | tubitak.gov.tr |
| Loading Ratio | 1:1 | tubitak.gov.tr |
| Reaction Mechanism | Termolecular | tubitak.gov.tr |
| Regeneration | Thermal Desorption | tubitak.gov.tr |
Application in Polymerization Processes
Guanidine (B92328) derivatives, particularly 1,1,3,3-tetramethylguanidine (TMG), have emerged as highly effective organocatalysts in various polymerization reactions. TMG can catalyze the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) to produce polypeptides with controlled molecular weights and narrow dispersities. rsc.org This catalytic activity is attributed to the ability of TMG to enhance the nucleophilicity of a wide range of initiators, including amines, alcohols, and even carboxylic acids. rsc.org
Furthermore, TMG has been successfully employed as an initiator for the zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs). nih.gov This process yields well-defined polysarcosine, a polymer with significant potential in biomedical applications. The polymerization proceeds via a macro-zwitterion with a cationic 1,1,3,3-tetramethylguanidinium and an anionic thiocarbamate chain end. nih.gov TMG not only initiates the polymerization but also stabilizes the propagating chain end. nih.gov
Table 2: TMG in Ring-Opening Polymerization
| Polymerization Type | Monomer | Role of TMG | Resulting Polymer | Reference |
|---|---|---|---|---|
| Ring-Opening Polymerization (ROP) | α-amino acid N-carboxyanhydrides (NCAs) | Catalyst | Polypeptides | rsc.org |
| Zwitterionic Ring-Opening Polymerization (ZROP) | Sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs) | Initiator | Polysarcosine | nih.gov |
Role as a Ligand in Coordination Chemistry and Organometallic Synthesis
The guanidine framework, and particularly its deprotonated form, the guanidinate anion, serves as a versatile ligand in coordination and organometallic chemistry. nih.gov The presence of multiple nitrogen atoms allows for various coordination modes, including monodentate, chelating, and bridging. at.ua The electronic properties of the guanidinate ligand can be fine-tuned by the substituents on the nitrogen atoms. The introduction of a cyano group, as in this compound, is expected to significantly influence the electronic structure and coordinating ability of the resulting ligand.
Cyanoguanidine itself is known to act as a bidentate bridging ligand in the formation of coordination complexes. at.ua It typically coordinates to metal centers through its nitrile nitrogen and one of the imino nitrogens, forming stable metallacycles. at.ua This bridging capability allows for the construction of polynuclear complexes and coordination polymers. at.uad-nb.info The incorporation of bulky alkyl groups, such as the methyl groups in this compound, can provide steric control around the metal center, influencing the geometry and reactivity of the resulting organometallic complexes.
Development of Guanidine-Functionalized Materials (e.g., Nanocatalysts)
The immobilization of guanidine derivatives onto solid supports, particularly nanoparticles, has led to the development of highly efficient and recyclable heterogeneous catalysts. rsc.orgnih.govacs.org Guanidine-functionalized magnetic nanoparticles (MNPs) have been synthesized and employed in various organic transformations. researchgate.net These nanocatalysts combine the catalytic activity of the guanidine moiety with the facile separation and recovery offered by the magnetic core. acs.org
For instance, Fe3O4 magnetic nanoparticles functionalized with guanidine have been used as a support for palladium(II), creating a robust catalyst for Suzuki-Miyaura cross-coupling reactions and the reduction of nitroarenes. nih.govacs.org Similarly, guanidine-functionalized γ-Fe2O3 nanoparticles have been shown to be effective catalysts for the synthesis of quinazolin-4(3H)-one derivatives. nih.gov The high surface area of the nanoparticles enhances the accessibility of the catalytic sites, leading to high reaction rates and yields. The superparamagnetic nature of these materials allows for their easy separation from the reaction mixture using an external magnet, facilitating their reuse without significant loss of activity. nih.gov
Table 3: Examples of Guanidine-Functionalized Nanocatalysts
| Nanoparticle Core | Functionalizing Agent | Application | Key Advantages | Reference |
|---|---|---|---|---|
| CoFe2O4@SiO2 | Guanidine | Synthesis of spirooxindoles | High yields, short reaction times, reusability | rsc.org |
| Fe3O4 | Guanidine-Palladium(II) | Suzuki-Miyaura cross-coupling, reduction of nitroarenes | Easy separation, good recovery and reuse | nih.govacs.org |
| γ-Fe2O3@CPTMS | Guanidine-Sulfonic Acid | Synthesis of quinazolin-4(3H)-ones | High efficiency, recyclability | nih.gov |
Application in Mass Spectrometry Matrices
In the field of mass spectrometry, particularly matrix-assisted laser desorption/ionization (MALDI), the choice of matrix is crucial for the successful analysis of a wide range of analytes. nih.gov While common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid are widely used, there is ongoing research into the development of novel matrices with improved performance for specific classes of compounds. nih.govharvard.edu
Compounds containing a cyano group, similar to that in this compound, are often key components of MALDI matrices. For example, 2-cyano-3-(2-thienyl)acrylic acid has been developed as a new matrix for the analysis of lipids, peptides, proteins, and other biomolecules. researchgate.net The cyano group plays a crucial role in the absorption of laser energy and the subsequent ionization of the analyte molecules. The development of guanidine-containing matrices could offer new possibilities for MALDI-MS, potentially enhancing the ionization efficiency for certain types of analytes through proton transfer from the highly basic guanidinium (B1211019) group.
Green Chemistry and Sustainable Synthesis Considerations
Development of Environmentally Benign Synthetic Routes
The pursuit of environmentally benign synthetic methods has led to the development of greener routes for producing organic compounds, including guanidine (B92328) derivatives. Traditional synthesis methods often rely on hazardous reagents and volatile organic solvents. chemistryjournals.net Green chemistry seeks to replace these with safer alternatives, such as using water as a solvent, employing biocatalysis, or utilizing energy-efficient methods like microwave-assisted synthesis. chemistryjournals.net
One of the most direct methods for synthesizing N¹-substituted biguanides, a class of compounds structurally related to 2-Cyano-1,1,3,3-tetramethylguanidine, is the addition of amines to cyanoguanidines. This pathway is advantageous because cyanoguanidines are readily available, inexpensive, and safe. beilstein-journals.org Furthermore, this reaction proceeds with full atom economy, a key principle of green chemistry. beilstein-journals.org
For the synthesis of tetramethylguanidine itself, greener methods have been developed to reduce toxicity and waste. For instance, a process has been patented that uses a non-polar solvent to replace more toxic polar solvents like nitrobenzene. This method also utilizes liquid sodium cyanide instead of solid, reducing costs, and replaces the highly toxic trichloroethylene (B50587) with chloroform (B151607) for extraction. A key advantage of using a non-polar solvent is the simplified separation of the tetramethylguanidine hydrochloride product, which can be extracted with water, allowing the solvent to be recycled multiple times. google.com
Another approach involves the reaction of cyanogen (B1215507) chloride with dimethylamine (B145610) in a water-immiscible solvent such as benzene (B151609) or toluene. This process allows for the recovery and reuse of excess dimethylamine, further enhancing the sustainability of the synthesis. google.com The development of such routes is essential for reducing the environmental footprint of chemical manufacturing. chemistryjournals.net
Catalyst Recyclability and Reusability in Guanidine-Mediated Reactions
A significant aspect of green chemistry is the development of catalysts that can be easily recovered and reused, minimizing waste and reducing costs. Guanidine-based catalysts, including those derived from this compound, have been successfully immobilized on various supports to facilitate their recyclability.
For example, 1,1,3,3-tetramethylguanidium lactate, an ionic liquid, has been immobilized on solid supports like bentonite (B74815) and SBA-15. These supported catalysts were found to be efficient and reusable for the synthesis of propylene (B89431) glycol methyl ether. fao.org Similarly, a tetramethylguanidine-functionalized polyacrylonitrile (B21495) fiber has been developed as a recyclable heterogeneous catalyst for Knoevenagel condensation reactions, demonstrating excellent stability and reusability over multiple cycles. researchgate.net
In the context of polymer recycling, guanidine metal complexes have been investigated as catalysts. One study demonstrated that a guanidine iron(II) catalyst used for the polymerization of polylactide could also be used for its depolymerization, showcasing a closed-loop recycling approach. researchgate.net Heterogeneous catalysts have also been created by functionalizing porous silica (B1680970) (SiO₂) with guanidine ligands for the chemical recycling of plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) and polylactic acid (PLA). rsc.org A surface-bound cyanoguanidine ligand, in particular, showed high efficiency in the glycolysis of PET. rsc.org
The ability to recycle these catalysts is a key advantage. For instance, guanidinium-based ionic porous organic polymers used as adsorbents for iodine could be regenerated and reused for up to five cycles with minimal loss of activity. acs.org This reusability is critical for the economic viability and environmental sustainability of industrial processes.
Implementation of Solvent-Free Reaction Conditions
Eliminating solvents from chemical reactions is a primary goal of green chemistry, as solvents often contribute significantly to the waste and environmental impact of a process. rsc.org Solvent-free, or neat, reaction conditions can lead to shorter reaction times, higher yields, and simpler purification procedures. rsc.orgmdpi.com
Guanidine-based catalysts have proven to be highly effective under solvent-free conditions. For instance, 1,1,3,3-tetramethylguanidine (B143053) (TMG) is a highly efficient catalyst for the cyanosilylation of various ketones and aldehydes, with reactions proceeding smoothly at room temperature without any solvent. researchgate.net
Task-specific ionic liquids derived from 1,1,3,3-tetramethylguanidine have also been employed as catalysts in solvent-free Knoevenagel condensations. researchgate.net These ionic liquids can be easily recovered and recycled, further enhancing the green credentials of the process. researchgate.net The use of microwave irradiation in conjunction with solvent-free conditions can further accelerate reactions, as demonstrated in 1,3-dipolar cycloadditions for the synthesis of oxazolines. rsc.org
The following table summarizes examples of solvent-free reactions involving guanidine-based catalysts.
| Reaction Type | Catalyst | Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Cyanosilylation | 1,1,3,3-Tetramethylguanidine (TMG) | Ketones and Aldehydes | High yields, low catalyst loading, room temperature | researchgate.net |
| Knoevenagel Condensation | [TMG][Lac] (1,1,3,3-tetramethylguanidine lactate) | Aldehydes and 2,4-thiazolidinedione/rhodanine | Excellent yields, catalyst recyclability, ultrasonic conditions | researchgate.net |
| Aldol Reaction | [TMG][Ac] (1,1,3,3-tetramethylguanidinium acetate) | Aldehydes and Ketones | High activity at room temperature | researchgate.net |
| 1,3-Dipolar Cycloaddition | Not specified (thermal/microwave) | Imidates and Aldehydes | Short reaction times, good yields, environmentally friendly | rsc.org |
Principles of Atom Economy and Waste Minimization in Guanidine-Based Transformations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comrsc.org Reactions with high atom economy are inherently less wasteful. scranton.edu Addition and rearrangement reactions typically have 100% atom economy, as all reactant atoms are incorporated into the product. scranton.eduprimescholars.com
Many reactions catalyzed by guanidines, such as Michael additions and cycloadditions, are addition reactions and thus exhibit excellent atom economy. researchgate.net The synthesis of biguanides through the addition of amines to cyanoguanidines is a prime example of a reaction with full atom economy, where no atoms are wasted as byproducts. beilstein-journals.org
The formula for calculating percent atom economy is:
% Atom Economy = (Formula Weight of Atoms Utilized / Formula Weight of All Reactants) x 100 rsc.orgprimescholars.com
The table below illustrates the atom economy of different reaction types relevant to guanidine chemistry.
| Reaction Type | General Scheme | Atom Economy | Relevance to Guanidine Chemistry |
|---|---|---|---|
| Addition | A + B → C | 100% | Many guanidine-catalyzed reactions like Michael additions and cycloadditions. researchgate.net |
| Substitution | A-B + C → A-C + B | <100% | Generates byproduct B, leading to waste. |
| Elimination | A → B + C | <100% | Generates byproduct C, reducing atom economy. |
| Rearrangement | A → B | 100% | Isomerization reactions are atom-economical. |
By choosing reaction pathways with high atom economy, chemists can significantly minimize waste at the molecular level. wordpress.com The use of catalytic amounts of guanidines, rather than stoichiometric reagents, further contributes to waste reduction, as the catalyst is not consumed in the reaction. youtube.com
Design of Novel Ionic Liquid Systems for Sustainable Catalysis
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts due to their negligible vapor pressure, thermal stability, and tunable properties. nih.govmdpi.com Guanidinium-based ionic liquids, formed from cations like the protonated form of this compound, are particularly promising for sustainable catalysis.
These ionic liquids can be designed to be "task-specific," meaning their properties are tailored for a particular application. researchgate.net For example, functionalized guanidinium-based ionic liquids have been developed as efficient, metal-free, and solvent-free catalysts for the fixation of carbon dioxide with epoxides to produce cyclic carbonates. hkbu.edu.hk The dual functionality of these ILs, containing both Lewis acid and basic sites, allows them to act as bifunctional catalysts. hkbu.edu.hk
The synthesis of guanidinium (B1211019) ionic liquids is often straightforward, involving a simple one-step neutralization of the guanidine base with a protic acid. researchgate.net This simplicity, combined with their potential for recyclability, makes them attractive from a green chemistry perspective. researchgate.net
Furthermore, guanidinium-based protic ionic liquids have been shown to be highly effective and environmentally friendly solvents for dissolving cellulose, one of the most abundant natural polymers. rsc.org This opens up new avenues for the sustainable processing of biomass. Some studies have also explored the synthesis of non-toxic guanidinium-based ionic liquids, which is a critical consideration for their large-scale industrial application. researchgate.net The development of bio-derived ionic liquids, including those with cyano anions, further advances the goal of creating sustainable chemical systems from renewable resources. mdpi.com
Q & A
Q. How can researchers optimize the synthesis of 2-cyano-1,1,3,3-tetramethylguanidine derivatives?
Methodological Answer:
- Reaction Conditions : Use 1,1,3,3-tetramethylguanidine (TMG) as a base in dichloromethane (DCM) at 0–20°C under inert atmosphere. A typical molar ratio is 0.25 mmol TMG per 5.0 mmol substrate (e.g., aldehyde and diarylphosphine oxide) .
- Monitoring : Track reaction progress via TLC or NMR. Purify products via column chromatography using gradients of ethyl acetate/hexane.
- Critical Parameters : Maintain strict anhydrous conditions to avoid side reactions; TMG’s hygroscopic nature may reduce catalytic efficiency.
Q. What are the key crystallographic parameters for characterizing this compound derivatives?
Methodological Answer:
- Crystallography : Single-crystal X-ray diffraction (SCXRD) at 100 K reveals monoclinic symmetry (space group P21/n) with unit cell dimensions a = 6.7625 Å, b = 17.8610 Å, c = 7.6687 Å, and β = 103.107° .
- Hydrogen Bonding : Intermolecular C–H···O/N interactions stabilize the crystal lattice, as shown in SCXRD data (R factor = 0.046, wR = 0.117) .
- Validation : Compare experimental data with computational models (e.g., density functional theory) to confirm bond lengths and angles.
Advanced Research Questions
Q. How does this compound enhance polymerization strategies for sustainable polymers?
Methodological Answer:
- Esterification Catalysis : TMG promotes esterification between halogenated compounds and fatty acids at 60°C in DMF, achieving >90% conversion in 24 hours. Three strategies are employed:
- Characterization : Use GPC for molecular weight analysis and FTIR to confirm ester bond formation.
Q. What role does TMG play in visible-light-driven cross-electrophile coupling reactions?
Methodological Answer:
- Reaction Design : TMG (1.2 equiv) acts as a base in nickel/iridium photoredox systems under blue LED irradiation (55°C). This enables coupling of unactivated alkyl chlorides with aryl chlorides, yielding pharmaceuticals with >80% efficiency .
- Mechanistic Insight : TMG deprotonates intermediates, facilitating electron transfer between the photocatalyst and substrate. Monitor reaction progress via HPLC-MS.
Q. How can researchers address contradictions in TMG-doped material stability?
Methodological Answer:
- Case Study : TMG-doped n-type carbon nanotubes (CNTs) show low thermal stability in air (electrical conductivity drops by 50% after heating at 100°C). This contrasts with TMG’s stability in anhydrous organic reactions .
- Mitigation Strategies :
- Encapsulation : Coat TMG-doped CNTs with hydrophobic polymers.
- Alternative Bases : Test DBU or bicyclic amines for improved air stability.
- In Situ Characterization : Use thermogravimetric analysis (TGA) coupled with XPS to track degradation pathways.
Q. What advanced oxidation methodologies utilize TMG-based systems?
Methodological Answer:
- Oxidation of Sulfides : A silica-supported TMG/Br₂ complex selectively oxidizes sulfides to sulfoxides or sulfones at room temperature in acetonitrile (yields: 85–92%). Adjust Br₂ stoichiometry to control oxidation depth .
- Kinetic Analysis : Use UV-Vis spectroscopy to monitor reaction rates and determine rate constants (e.g., k = 0.15 min⁻¹ for thiol oxidation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
